OB(O)c1cc(cc(c1)N+[O-])C(O)=O . This indicates the presence of a boronic acid group (B(OH)2), a nitro group (NO2), and a benzyloxycarbonyl group attached to a phenyl ring .
3-Benzyloxycarbonyl-5-nitrophenylboronic acid, with the chemical formula CHBNO and CAS number 380430-62-6, is a boronic acid derivative that serves as a crucial building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a benzyloxycarbonyl group and a nitro group, which enhance its reactivity and versatility in various chemical applications. It is utilized in multiple fields, including chemistry, biology, and medicine, due to its unique properties and functional groups.
3-Benzyloxycarbonyl-5-nitrophenylboronic acid is synthesized from boronic acid precursors and can be obtained through various synthetic routes. It belongs to the class of boronic acids, which are organic compounds containing boron that can form stable complexes with diols and other nucleophiles. Boronic acids are recognized for their mild Lewis acidity and are widely used in organic synthesis due to their ability to participate in cross-coupling reactions.
The synthesis of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid typically involves the following methods:
The reaction conditions for the Suzuki-Miyaura coupling often require careful control of temperature, solvent, and catalyst concentration to maximize yield. Typical solvents include tetrahydrofuran or dimethylformamide, while bases such as sodium carbonate or potassium phosphate are commonly employed.
The molecular structure of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid features:
The compound has a molecular weight of approximately 287.08 g/mol, with a melting point that can vary based on purity and crystallization conditions.
3-Benzyloxycarbonyl-5-nitrophenylboronic acid can undergo several key reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example, potassium permanganate is commonly used as an oxidizing agent for nitro derivatives, while sodium borohydride is preferred for reductions.
The mechanism of action for 3-Benzyloxycarbonyl-5-nitrophenylboronic acid primarily involves its ability to form stable complexes with diols through reversible covalent bonding. This property is exploited in various chemical transformations where the boronic acid moiety interacts with nucleophiles, facilitating subsequent reactions such as cross-coupling or substitution.
In biological applications, this compound can immobilize enzymes on surfaces activated by boronic acids, enhancing enzyme stability and activity .
Relevant data indicates that this compound's unique functional groups contribute significantly to its reactivity profile.
3-Benzyloxycarbonyl-5-nitrophenylboronic acid finds extensive applications across several fields:
This compound's versatility makes it an invaluable tool in both research and industrial applications, highlighting its significance within organic chemistry.
Boronic acids have transitioned from stoichiometric reagents to sophisticated catalysts, driven by their tunable Lewis acidity and hydrolytic stability. Early applications focused primarily on Suzuki-Miyaura cross-coupling, where arylboronic acids served as nucleophilic partners for palladium-catalyzed C–C bond formation [4]. The discovery of Chan-Lam coupling in the late 1990s marked a paradigm shift, enabling copper-promoted C–heteroatom (N, O, S) bond formation under mild conditions without stringent anhydrous requirements [9]. This advancement unlocked boronic acids’ potential as catalysts rather than mere coupling substrates. For instance, electron-deficient arylboronic acids like 3-nitrophenylboronic acid derivatives demonstrated enhanced catalytic efficiency in dehydrative reactions and carbonyl condensations due to boron’s increased electrophilicity [4] [6]. The emergence of organoboron catalysts aligns with green chemistry principles, as they avoid toxic metals, operate in aqueous media, and exhibit low toxicity profiles [4].
Table 1: Evolution of Boronic Acid Applications in Organic Synthesis
| Era | Primary Application | Key Advance | Limitations Addressed |
|---|---|---|---|
| 1980s–1990s | Suzuki-Miyaura coupling reagents | Pd-catalyzed C–C bond formation | Expanded aryl-aryl coupling scope |
| Late 1990s | Chan-Lam coupling substrates | Cu-promoted C–N/O bond formation | Enabled heteroatom arylation |
| 2000s–present | Lewis acid catalysts | Dehydration, aldol condensation | Replaced anhydrous metal halides |
The benzyloxycarbonyl (Cbz) group in 3-benzyloxycarbonyl-5-nitrophenylboronic acid serves dual functions: it protects a carboxylic acid as a stable ester while electronically activating the boronic acid toward transmetalation. Unlike alkyl esters (e.g., methoxycarbonyl or ethoxycarbonyl), the Cbz group’s aromatic benzyl moiety exerts a stronger electron-withdrawing effect, polarizing the boron atom and enhancing its electrophilic character [2] [3]. This electronic perturbation is evidenced by the compound’s boiling point (537.1°C) and flash point (278.6°C) [3], which reflect the conjugated system’s stability. The Cbz group’s steric profile (rotatable bonds: 5 [3]) permits conformational flexibility, facilitating boronate complex formation with diols or catalysts. Crucially, the Cbz group is orthogonal to boronic acid reactivity, remaining inert under standard cross-coupling conditions while being cleavable via hydrogenolysis—enabling sequential deprotection-functionalization strategies inaccessible with simpler esters. Synquest Labs’ product portfolio includes analogs like 3-(ethoxycarbonyl)-5-nitrobenzeneboronic acid (MW 238.99 g/mol) and 3-(methoxycarbonyl)-5-nitrobenzeneboronic acid (MW 224.96 g/mol) [2], highlighting how ester electronics fine-tune boronic acid properties.
The meta-nitro substituent in this compound induces profound electronic effects on reaction pathways:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1